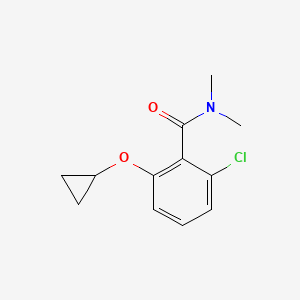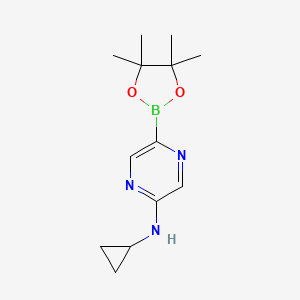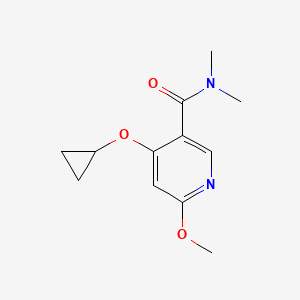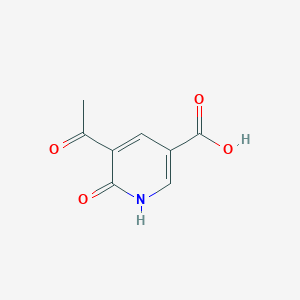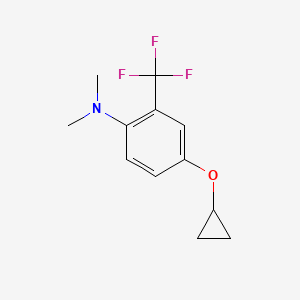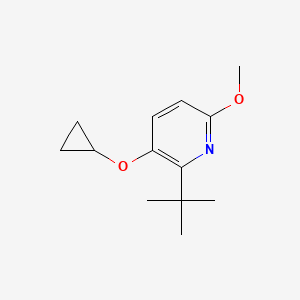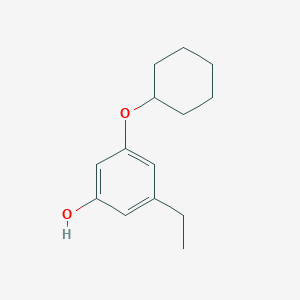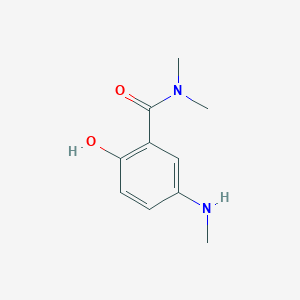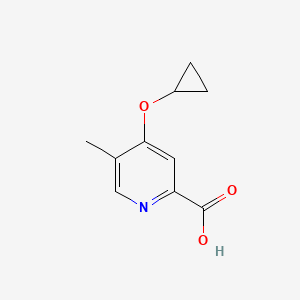
4-Cyclopropoxy-5-methylpicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-5-methylpicolinic acid is an organic compound with the molecular formula C10H11NO3. It is a derivative of picolinic acid, characterized by the presence of a cyclopropoxy group at the 4-position and a methyl group at the 5-position of the picolinic acid ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-5-methylpicolinic acid can be achieved through several methods. One common approach involves the cyclopropanation of 5-methylpicolinic acid, followed by the introduction of the cyclopropoxy group. The reaction typically requires the use of cyclopropyl bromide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclopropoxy-5-methylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the cyclopropoxy or methyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-5-methylpicolinic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-5-methylpicolinic acid involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects. The compound’s ability to chelate metal ions also plays a role in its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
4-Methylpicolinic acid: Similar structure but lacks the cyclopropoxy group.
5-Methylpicolinic acid: Similar structure but lacks the cyclopropoxy group.
4-Cyclopropoxy-2-methylpicolinic acid: Similar structure but with a different substitution pattern.
Uniqueness: 4-Cyclopropoxy-5-methylpicolinic acid is unique due to the presence of both the cyclopropoxy and methyl groups, which confer distinct chemical and biological properties. The cyclopropoxy group enhances its ability to form stable complexes with metal ions, while the methyl group influences its reactivity and solubility .
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
4-cyclopropyloxy-5-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c1-6-5-11-8(10(12)13)4-9(6)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,12,13) |
InChI-Schlüssel |
RRTSWDYPVLBYKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1OC2CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




